N-[6-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
Description
This compound is a heterocyclic organic molecule featuring a pyridazine core substituted with a cyclopropanecarboxamide group at position 3 and a sulfanyl-linked benzodioxol-carbamoyl methyl moiety at position 4. Its structure integrates multiple pharmacophoric elements:
- Pyridazine ring: A six-membered aromatic ring with two adjacent nitrogen atoms, often associated with kinase inhibition and anticancer activity.
- Cyclopropanecarboxamide: A strained cyclopropane ring conjugated to a carboxamide group, which enhances metabolic stability and binding affinity in therapeutic agents.
- Benzodioxol-carbamoyl methyl sulfanyl group: The 1,3-benzodioxole (methylenedioxyphenyl) substituent is notable for its electron-rich aromatic system, which can influence pharmacokinetic properties such as solubility and membrane permeability.
The synthesis of such compounds typically involves multi-step organic reactions, including nucleophilic substitutions and amide couplings, as seen in analogous pyridazine derivatives .
Properties
IUPAC Name |
N-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c22-15(18-11-3-4-12-13(7-11)25-9-24-12)8-26-16-6-5-14(20-21-16)19-17(23)10-1-2-10/h3-7,10H,1-2,8-9H2,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFSIWLTXUYJMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[6-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A benzodioxole moiety , which is known for its diverse biological activities.
- A pyridazine ring , which can influence the compound's interaction with biological targets.
- A cyclopropanecarboxamide group that may enhance its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to:
- Anticancer Activity : The compound may inhibit pathways associated with tumor growth and proliferation.
- Antimicrobial Effects : It could exhibit activity against various pathogens, making it a candidate for further investigation in infectious diseases.
- Anti-inflammatory Properties : By modulating inflammatory pathways, it may provide therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Evaluations
-
Anticancer Studies :
- A study indicated that derivatives of compounds similar to this compound showed significant cytotoxic effects on cancer cell lines, particularly in neuroblastoma models. The structure–activity relationship (SAR) analysis suggested that modifications to the benzodioxole moiety enhance potency against specific cancer types .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Data Tables
To summarize key findings from various studies, the following table presents the biological activities and corresponding IC50 values (where applicable):
Comparison with Similar Compounds
Research Findings and Implications
- Structural Optimization : The benzodioxol group in the target compound may confer superior metabolic stability compared to methoxyphenyl analogs, as seen in other drug candidates .
- However, empirical validation is required.
- Synthetic Challenges : The compound’s cyclopropane and sulfanyl groups necessitate precise reaction conditions (e.g., anhydrous environments for cyclopropane stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
